

Physical and chemical properties of 6-Fluoro-2-(oxiran-2-yl)chroman

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Fluoro-2-(oxiran-2-yl)chroman

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An In-depth Technical Guide to 6-Fluoro-2-(oxiran-2-yl)chroman

Introduction: **6-Fluoro-2-(oxiran-2-yl)chroman** is a fluorinated heterocyclic compound of significant interest in the pharmaceutical industry.[1] It is primarily recognized as a crucial chiral building block in the stereoselective synthesis of Nebivolol, a highly cardioselective β -receptor blocker used for the treatment of hypertension.[1][2][3][4] The molecule's structure, featuring a fluorinated chroman backbone and a reactive oxirane (epoxide) ring, provides the necessary functionalities for constructing the complex stereochemistry of Nebivolol.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its application in drug development.

Physical and Chemical Properties

6-Fluoro-2-(oxiran-2-yl)chroman possesses two stereocenters, leading to four distinct stereoisomers.[1] Its properties can vary slightly depending on the specific isomeric form. The data presented below represents general and computed properties, with specific CAS numbers noted for different isomers.

Table 1: Summary of Physical and Chemical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₁ FO ₂	[3][5][6][7]
Molecular Weight	194.20 g/mol	[2][3][6]
Appearance	Pale Yellow Oil (for some isomers)	[7]
Boiling Point	291.7°C at 760 mmHg	[5]
Density	1.299 g/cm ³	[5]
Flash Point	137.8°C	[5]
Vapor Pressure	0.00334 mmHg at 25°C	[5]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol	[5][7]
LogP (XLogP3)	2.1	[5][6]
Storage Temperature	4°C or Refrigerator	[5][7]
Hydrogen Bond Donor Count	0	[5]
Hydrogen Bond Acceptor Count	3	[5]
CAS Numbers	99199-90-3 (unspecified stereochemistry) 129050-23-3 ((2S,2'S) isomer) 197706-50-6 ((2R,2'R) isomer) 129050-29-9 ((2S) isomer)	[2][6][7][8][9]

Experimental Protocols

The synthesis and transformation of **6-Fluoro-2-(oxiran-2-yl)chroman** are critical for producing enantiomerically pure Nebivolol. The methodologies often involve stereoselective steps and careful control of reaction conditions.

Synthesis from 6-Fluoro-chroman-2-carboxylic Acid

A common route to synthesize the various stereoisomers of **6-Fluoro-2-(oxiran-2-yl)chroman** begins with an enantiopure form of 6-fluoro-chroman-2-carboxylic acid. The formation of the epoxide ring from the carboxylic acid introduces a new stereogenic center, resulting in a mixture of two diastereomers which can then be separated.^[4]

General Protocol:

- **Starting Material:** Begin with enantiopure (R)- or (S)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid.^[4]
- **Reduction & Chlorination:** The keto-acid is transformed into 2-chloro-1-(6-fluoro-chroman-2-yl)-1-ethanol.^[4]
- **Epoxide Formation:** The resulting chlorohydrin is treated with a base (e.g., potassium hydroxide) to facilitate an intramolecular SN2 reaction, where the alkoxide displaces the chloride to form the oxirane ring.
- **Separation:** The resulting mixture of diastereomers (e.g., R,S and R,R from the R-acid) is separated using column chromatography on silica gel with an eluent such as heptane/ethyl acetate.^[4]

Stereoisomer Interconversion: (2R,2'S) to (2R,2'R)

In Nebivolol synthesis, specific stereoisomers are required. A key process is the conversion of the undesired (2R,2'S) isomer to the desired (2R,2'R) isomer. This involves a ring-opening and re-closure sequence.^[10]

Detailed Protocol:

- **Ring Opening:** The (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene is reacted with an alkali metal salt, such as sodium acetate, in an acid (e.g., acetic acid) at 90-95°C. This opens the epoxide to form a halohydrin or a related intermediate.^[10]
- **Workup:** The reaction mixture is cooled, diluted with water, and extracted with a water-immiscible organic solvent. The organic layer is washed with aqueous sodium bicarbonate and dried.^[10]

- **Hydroxyl Protection:** The intermediate from the previous step is reacted with a hydroxy protecting reagent to give a diol-protected compound.[\[10\]](#)
- **Epoxide Re-formation:** The protected intermediate is treated with a base, such as potassium hydroxide (KOH), in an organic solvent like DMSO at room temperature. This promotes an intramolecular SN2 reaction, forming the (2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene with an inverted stereocenter.[\[10\]](#)

Analytical Characterization

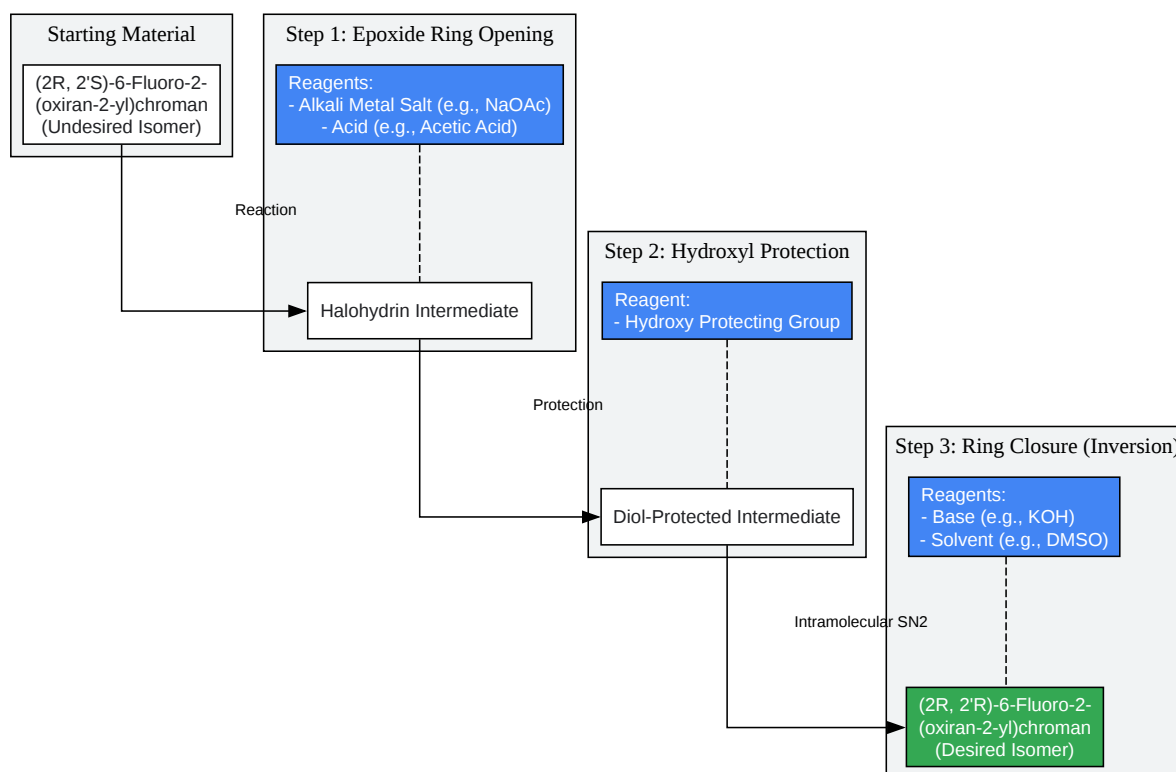
Confirming the structure and stereochemistry of the isomers is crucial. High-resolution NMR and chiral HPLC-MS are essential techniques.[\[1\]](#)

NMR Spectroscopy Protocol:

- **Sample Preparation:** Dissolve a small amount of the purified compound in a deuterated solvent (e.g., DMSO-d₆).
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).[\[4\]](#)
- **Spectral Analysis:** Analyze the chemical shifts (δ), coupling constants, and through-space correlations (e.g., NOESY) to determine the connectivity and relative stereochemistry of the molecule. For example, for (2S,2R)-(6-fluoro-2-chromanyl)oxirane in DMSO-d₆, characteristic ¹H NMR signals appear at approximately 1.72-2.00 ppm (chroman ring protons), 2.74-2.82 ppm (oxirane and chroman protons), 3.17 ppm, and 3.94 ppm.[\[4\]](#)

Application in Drug Development: Synthesis of Nebivolol

The primary application of **6-Fluoro-2-(oxiran-2-yl)chroman** is as a key intermediate in the synthesis of dl-Nebivolol.[\[2\]\[4\]](#) Nebivolol's therapeutic efficacy stems from its specific combination of stereoisomers. The reactive oxirane ring of **6-Fluoro-2-(oxiran-2-yl)chroman** is susceptible to nucleophilic ring-opening, which is the key step for building the larger Nebivolol molecule.[\[1\]\[3\]](#) The workflow below illustrates a critical step in optimizing the availability of the correct stereoisomer for the synthesis.



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Caption: Workflow for the stereochemical inversion of **6-Fluoro-2-(oxiran-2-yl)chroman**.

Conclusion: **6-Fluoro-2-(oxiran-2-yl)chroman** is a specialized and highly valuable chemical intermediate. Its significance is firmly rooted in its role in the pharmaceutical synthesis of Nebivolol, where its unique fluorinated chroman structure and reactive epoxide ring are essential for achieving the required stereoisomeric purity of the final drug product. The

synthetic and analytical protocols associated with this compound are tailored to manage its complex stereochemistry, making it a prime example of the intricate chemistry required in modern drug development.

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- To cite this document: BenchChem. [Physical and chemical properties of 6-Fluoro-2-(oxiran-2-yl)chroman]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1279582#physical-and-chemical-properties-of-6-fluoro-2-oxiran-2-yl-chroman]

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